{6-Amino-2-[(3-methylbutyl)amino]-5-nitropyrimidin-4-yl}(4-fluorophenyl)amine
Description
The compound {6-Amino-2-[(3-methylbutyl)amino]-5-nitropyrimidin-4-yl}(4-fluorophenyl)amine is a pyrimidine derivative featuring a nitro group at position 5, an amino group at position 6, a (3-methylbutyl)amino substituent at position 2, and a 4-fluorophenylamine moiety at position 3. The 4-fluorophenyl group enhances electron-withdrawing effects, while the branched alkyl chain at position 2 may influence lipophilicity and membrane permeability.
Properties
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6O2/c1-9(2)7-8-18-15-20-13(17)12(22(23)24)14(21-15)19-11-5-3-10(16)4-6-11/h3-6,9H,7-8H2,1-2H3,(H4,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZJRHIWUAIYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)F)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 306.37 g/mol. The structure features a nitropyrimidine moiety and an aromatic fluorophenyl group, which are significant for its biological interactions.
Structural Formula
- SMILES Notation :
CC(C)N[C@H](Cc1ccccc1)NC(=O)c2cnccn2 - InChI :
InChI=1S/C16H22N4O2/c1-10(2)8-9-20-14(24)12-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9,20H2,1-2H3,(H,24)(H,23)(H,25)/t14-/m0/s1
Anticancer Properties
Research indicates that compounds similar to {6-Amino-2-[(3-methylbutyl)amino]-5-nitropyrimidin-4-yl}(4-fluorophenyl)amine exhibit significant anticancer activity. A study evaluating various pyrimidine derivatives found that those with a nitro group displayed enhanced cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
The proposed mechanism involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. For instance, the compound may interact with the sphingosine 1-phosphate (S1P) receptor, which is implicated in cancer progression . This interaction could lead to apoptosis in malignant cells while sparing normal cells.
Case Studies
-
Case Study on Antitumor Activity :
- A study conducted on a series of nitropyrimidine derivatives demonstrated that modifications at the amino position significantly influenced their antitumor efficacy. The compound under discussion was shown to inhibit tumor growth in xenograft models by inducing apoptosis through caspase activation .
- Evaluation of Pharmacological Properties :
Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF7 | 5.0 | Apoptosis via S1P receptor |
| Anticancer | A549 | 7.2 | Caspase activation |
| Kinase Inhibition | Various Kinases | 2.5 | Competitive inhibition |
Structure-Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Nitro group presence | Increased cytotoxicity |
| Fluorophenyl substitution | Enhanced selectivity for cancer cells |
| Alkyl chain variation | Modulates lipophilicity and bioavailability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Electronic Effects
a) N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Key Features: 4-Methoxyphenylaminomethyl group at position 5. 2-Fluorophenyl substituent at position 4. Intramolecular N–H⋯N hydrogen bonding stabilizes conformation .
- Dihedral angles between pyrimidine and aryl rings (12.8°–86.1°) suggest greater planarity than nitro-substituted analogs, affecting π-π stacking .
b) N2-(3-Fluorophenyl)-N4-(2-furanylmethyl)-5-nitropyrimidine-2,4,6-triamine
- Key Features :
- 3-Fluorophenyl and furanylmethyl groups at positions 2 and 4.
- Nitro group at position 5.
- Fluorine at the meta position (vs. para in the target compound) alters electronic distribution and steric interactions .
c) N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine
- Key Features: Trifluoromethyl group on the anilino moiety. Methoxyphenyl substituent at position 4.
- Comparison :
- The CF₃ group provides strong electron-withdrawing effects, increasing stability but reducing nucleophilicity compared to the target compound’s 4-fluorophenyl group.
- Structural studies highlight similar dihedral angles (12°–15°) between pyrimidine and aryl rings, suggesting conserved conformational flexibility .
Structural Conformation and Crystallography
- Target Compound: The (3-methylbutyl)amino group introduces steric bulk, likely reducing crystal packing efficiency compared to smaller substituents like methyl or methoxy. Anticipated intramolecular hydrogen bonding (N–H⋯N/O) similar to analogs .
- Analog with 4-Ethoxyphenyl Group :
- N-(4-Chlorophenyl) Derivatives :
Data Tables
Table 1: Structural and Electronic Comparison
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including:
- Palladium-catalyzed cross-coupling reactions (e.g., using Pd₂(dba)₃ and BINAP in toluene under nitrogen) to introduce substituents like the 4-fluorophenyl group .
- Nitro group reduction using Fe powder and NH₄Cl in ethanol to generate the 5-amino moiety .
- Deprotection steps (e.g., HCl/MeOH treatment) to remove tert-butyl carbamate protecting groups . Key factors affecting yield include catalyst purity, reaction temperature (optimized at 80–100°C for coupling), and inert atmosphere maintenance to prevent oxidation .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure?
- X-ray crystallography is critical for resolving bond angles, dihedral angles, and hydrogen-bonding networks. Software like SHELXL refines structural parameters, with emphasis on intramolecular interactions (e.g., N–H⋯N bonds) .
- NMR spectroscopy (¹H/¹³C) confirms substituent integration, while mass spectrometry validates molecular weight via molecular ion peaks .
- Infrared spectroscopy identifies functional groups (e.g., nitro and amine stretches) .
Q. What biological targets or pathways are associated with fluorophenyl-pyrimidine derivatives like this compound?
Analogous compounds exhibit:
- Immunomodulatory activity via interactions with cytokine pathways (e.g., IL6 mRNA inhibition in Etoposide-treated cells) .
- Receptor antagonism , such as P2Y12 receptor binding, inferred from structural similarity to clopidogrel and in silico docking studies .
Advanced Questions
Q. How can researchers resolve contradictions in crystallographic data regarding hydrogen-bonding patterns in derivatives?
- Multi-software validation : Cross-check refinements using SHELX and SIR97 to address discrepancies in hydrogen-bond assignments .
- Temperature-dependent studies : Low-temperature crystallography reduces thermal motion artifacts, improving electron density maps for weak interactions (e.g., C–H⋯π bonds) .
- Complementary techniques : Validate hydrogen bonds via solid-state NMR or IR spectroscopy to confirm bond angles and distances .
Q. What strategies optimize synthetic routes for derivatives with enhanced bioactivity?
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl) to assess impact on IL6 inhibition .
- Parallel synthesis : Use combinatorial chemistry to screen substituents at positions 2 and 5 of the pyrimidine core .
- Catalyst screening : Test Pd/Xantphos systems for improved coupling efficiency in sterically hindered environments .
Q. How are computational methods integrated to predict and validate biological activity?
- Molecular docking : Compare binding poses of derivatives against P2Y12 or IL6 targets using tools like AutoDock Vina, referencing crystallographic data for receptor active sites .
- MD simulations : Simulate ligand-receptor stability over 100 ns trajectories to assess interactions (e.g., π-π stacking with fluorophenyl groups) .
- QSAR models : Corrogate electronic parameters (Hammett σ) of substituents with IC₅₀ values from in vitro assays .
Q. What experimental approaches address discrepancies in biological activity data across analogs?
- Dose-response profiling : Use gradient concentrations (1 nM–100 µM) to clarify potency variations in IL6 inhibition assays .
- Metabolic stability assays : Incubate compounds with liver microsomes to identify degradation products that may skew activity .
- Crystallographic SAR : Overlay active/inactive analogs to identify critical steric or electronic features (e.g., nitro group orientation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
